2,3-Dihydrofuro[3,2-b]pyridine
Overview
Description
2,3-Dihydrofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H7NO . It has a molecular weight of 121.14 . The IUPAC name for this compound is 2,3-dihydrofuro[3,2-b]pyridine . The InChI code for this compound is 1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2 .
Synthesis Analysis
The synthesis of 2,3-Dihydrofuro[3,2-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . Another approach involves a KOH-catalyzed reaction between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines .Molecular Structure Analysis
The molecular structure of 2,3-Dihydrofuro[3,2-b]pyridine is characterized by a fused ring system consisting of a pyridine ring and a dihydrofuran ring .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis
2,3-Dihydrofuro[3,2-b]pyridine is a pale yellow solid . The melting point of a related compound was found to be 66-67°C .Scientific Research Applications
Synthesis and Chemical Properties
2,3-Dihydrofuro[3,2-b]pyridines are synthesized using various chemical processes that have been explored in the scientific literature. For instance, Hajbi et al. (2007) describe the synthesis of polysubstituted 2,3-dihydrofuro[2,3-b]pyridines using the inverse electron Diels–Alder reaction, a method that proves efficient and allows for shorter reaction times due to microwave activation (Hajbi et al., 2007). Similarly, Kuethe (2019) discusses a one-pot synthesis strategy for various 2,3-dihydrofuro[3,2-b]pyridines, demonstrating the versatility and efficiency of the synthetic process (Kuethe, 2019).
Applications in Heterocyclic Chemistry
The role of 2,3-Dihydrofuro[3,2-b]pyridine in heterocyclic chemistry is significant. Yang et al. (2015) reported on the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, which resulted in the synthesis of functional furo[3,2-b]pyridines. This process is notable for its excellent regio- and stereoselectivity (Yang et al., 2015).
Environmental Applications
An interesting application of pyridines, including furo[3,2-b]pyridines, can be found in environmental science. Li et al. (2017) researched the degradation of pyridine in drinking water using a dielectric barrier discharge system, which demonstrates an application in water treatment technologies (Li et al., 2017).
Future Directions
2,3-Dihydrofuro[3,2-b]pyridine derivatives have attracted increasing attention due to various types of biological activity observed for these fused heterocyclic systems . They have shown promise for the treatment of Alzheimer’s disease , indicating potential future directions in medical research and drug development.
properties
IUPAC Name |
2,3-dihydrofuro[3,2-b]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-2-7-6(8-4-1)3-5-9-7/h1-2,4H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQPPHJEYPUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1N=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573800 | |
Record name | 2,3-Dihydrofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrofuro[3,2-b]pyridine | |
CAS RN |
95837-09-5 | |
Record name | 2,3-Dihydrofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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